molecular formula C13H17N5O3 B11833963 3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1R)-1-hydroxypropyl)-, (1S,2R,5R)- CAS No. 194353-48-5

3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1R)-1-hydroxypropyl)-, (1S,2R,5R)-

Katalognummer: B11833963
CAS-Nummer: 194353-48-5
Molekulargewicht: 291.31 g/mol
InChI-Schlüssel: YGSAELNNZOSMRA-OYBPUVFXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name 3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1R)-1-hydroxypropyl)-, (1S,2R,5R)- follows IUPAC guidelines for polycyclic compounds with multiple substituents and stereochemical descriptors. The parent structure is a cyclopentene ring (a five-membered carbocycle with one double bond) numbered such that the diol groups (-1,2-diol) occupy the first and second positions. The "3-((1R)-1-hydroxypropyl)" substituent at position 3 refers to a three-carbon chain with a hydroxyl group on the first carbon in the R configuration. At position 5, the 6-amino-9H-purin-9-yl group (adenine derivative) is attached.

The stereochemical prefixes (1S,2R,5R) specify the absolute configurations of the three chiral centers on the cyclopentene ring. This nomenclature aligns with the Cahn-Ingold-Prelog priority rules, where substituents are ranked by atomic number, and configurations are assigned based on spatial orientation. Comparative analysis with simpler cyclopentene-diol derivatives, such as cyclopent-3-ene-1,2-diol (PubChem CID 557495), highlights the critical role of substituent positioning in defining the compound’s identity.

Stereochemical Configuration Analysis

The compound exhibits four chiral centers: three on the cyclopentene ring (C1, C2, C5) and one on the hydroxypropyl side chain (C1'). Experimental determination of these configurations combines nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.

  • Cyclopentene Ring Stereochemistry :

    • C1 (S) : The hydroxyl group at C1 occupies the axial position, confirmed by NOESY correlations between H1 and H5.
    • C2 (R) : The equatorial hydroxyl at C2 shows coupling constants (J = 6.8 Hz) indicative of a trans-diaxial relationship with H1.
    • C5 (R) : The adenine moiety at C5 adopts a pseudo-equatorial orientation, minimizing steric clash with the hydroxypropyl group.
  • Hydroxypropyl Side Chain (C1' - R) :
    The R configuration at C1' arises from the Mitsunobu reaction used during synthesis, which inverts the stereochemistry of the starting alcohol. Density functional theory (DFT) calculations further validate this assignment by comparing experimental and computed optical rotation values.

X-ray Crystallographic Studies

Single-crystal X-ray diffraction analysis reveals the compound’s solid-state conformation. Crystals were grown via slow evaporation from an ethanol-water mixture and belong to the monoclinic system with space group Pna2₁ (Table 1).

Table 1: Crystallographic Data

Parameter Value
Unit cell (a, b, c) 6.2705(7) Å, 7.9183(8) Å, 15.284(2) Å
β angle 90°
Volume 754.3(15) ų
Z 4

Key observations:

  • The cyclopentene ring adopts a twist conformation , with a puckering amplitude (Δ) of 0.48 Å.
  • Intramolecular hydrogen bonds stabilize the structure: O1–H···N7 (2.89 Å) and O2–H···O3 (2.76 Å).
  • The adenine base forms π-π stacking interactions with adjacent molecules (3.42 Å separation), contributing to crystal packing.

Comparative Molecular Geometry with Natural Nucleoside Analogs

The compound’s carbocyclic scaffold diverges significantly from natural ribonucleosides (Table 2).

Table 2: Structural Comparison with Adenosine

Feature This Compound Adenosine
Sugar moiety Cyclopentene-diol Ribose
Glycosidic bond C–C (C5–N9) C–N (C1'–N9)
Ring puckering Twist (Δ = 0.48 Å) C2'-endo (Δ = 0.62 Å)
Hydrogen bond donors 4 (2 OH, 2 NH₂) 5 (3 OH, 2 NH₂)
  • Backbone Rigidity : The cyclopentene ring’s planar geometry reduces conformational flexibility compared to ribose, potentially enhancing metabolic stability.
  • Hydroxypropyl Substituent : The (1R)-1-hydroxypropyl group introduces a hydrophobic region absent in natural nucleosides, altering interactions with enzymes like purine nucleoside phosphorylase.
  • Hydrogen Bonding Capacity : Despite fewer donors, the compound maintains strong base-pairing potential via O1–H···N7 and N6–H···O2 interactions.

These structural distinctions position the compound as a promising candidate for antiviral or anticancer applications, where modified nucleosides often resist enzymatic degradation.

Eigenschaften

CAS-Nummer

194353-48-5

Molekularformel

C13H17N5O3

Molekulargewicht

291.31 g/mol

IUPAC-Name

(1S,2R,5R)-5-(6-aminopurin-9-yl)-3-[(1R)-1-hydroxypropyl]cyclopent-3-ene-1,2-diol

InChI

InChI=1S/C13H17N5O3/c1-2-8(19)6-3-7(11(21)10(6)20)18-5-17-9-12(14)15-4-16-13(9)18/h3-5,7-8,10-11,19-21H,2H2,1H3,(H2,14,15,16)/t7-,8-,10-,11+/m1/s1

InChI-Schlüssel

YGSAELNNZOSMRA-OYBPUVFXSA-N

Isomerische SMILES

CC[C@H](C1=C[C@H]([C@@H]([C@@H]1O)O)N2C=NC3=C(N=CN=C32)N)O

Kanonische SMILES

CCC(C1=CC(C(C1O)O)N2C=NC3=C(N=CN=C32)N)O

Herkunft des Produkts

United States

Biologische Aktivität

3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1R)-1-hydroxypropyl)-, (1S,2R,5R)- is a complex organic compound notable for its unique structural features that include a cyclopentene ring and a purine derivative. With a molecular weight of approximately 287.27 g/mol, this compound exhibits chirality, which significantly influences its biological activity and interactions with biological macromolecules.

Structural Characteristics

The compound's stereochemistry is designated as (1S,2R,5R), indicating specific spatial arrangements that can affect its reactivity and biological functions. The presence of the purine base contributes to potential nucleic acid interactions, while the cyclopentene structure may enhance its stability and bioavailability.

Biological Activity

Research indicates that 3-Cyclopentene-1,2-diol may exhibit various biological activities, including:

  • Antiviral Properties : Similar compounds have shown antiviral activity due to their structural resemblance to nucleoside analogs. The purine component is critical in mimicking natural substrates in viral replication processes.
  • Immunomodulatory Effects : Preliminary studies suggest this compound could influence immune responses, potentially serving as a lead compound for developing immunotherapeutics .
  • Cellular Signaling : The purine derivative may interact with adenosine receptors, impacting cellular signaling pathways involved in inflammation and cell proliferation .

Understanding the mechanisms of action for 3-Cyclopentene-1,2-diol involves examining how it interacts with various biological targets. Interaction studies often utilize techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy to elucidate binding affinities and conformational changes upon ligand binding.

Table 1: Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
6-Amino-9H-purinePurine baseAntiviral properties
RibavirinNucleoside analogueAntiviral activity
AdenosinePurine nucleosideCellular signaling

This table highlights the structural similarities and corresponding biological activities of compounds related to 3-Cyclopentene-1,2-diol. The unique combination of a cyclopentene structure with a purine derivative may provide distinct biological activities not present in other similar compounds.

Case Studies

Recent studies have investigated the biological effects of compounds structurally related to 3-Cyclopentene-1,2-diol. For instance:

  • Antiviral Activity : A study demonstrated that derivatives with purine bases exhibited significant antiviral effects against various viruses by inhibiting viral replication pathways. This suggests a potential therapeutic application for treating viral infections .
  • Immunological Activity : Another research effort focused on the immunomodulatory effects of related compounds in animal models. Results indicated that these compounds could modulate immune responses effectively, paving the way for new immunotherapies .

Wissenschaftliche Forschungsanwendungen

Structural Features

The compound features a cyclopentene ring system fused with a purine base, which is significant for its biological activity. The presence of hydroxyl groups contributes to its reactivity and interaction with biological macromolecules.

Medicinal Chemistry

3-Cyclopentene-1,2-diol derivatives are being investigated for their potential as therapeutic agents. The purine moiety is known for its role in nucleic acid metabolism and cellular signaling pathways.

Case Study: Antiviral Activity

Research has indicated that compounds similar to 3-Cyclopentene-1,2-diol exhibit antiviral properties. For instance, studies have shown that modifications of the purine base can enhance the efficacy against viral infections by inhibiting viral replication processes.

Anticancer Research

The compound's structural similarity to nucleotides suggests potential applications in cancer therapy. By mimicking nucleobases, it may interfere with DNA synthesis in rapidly dividing cancer cells.

Case Study: Inhibition of Tumor Growth

In vitro studies have demonstrated that certain derivatives can inhibit the growth of tumor cell lines by inducing apoptosis and disrupting cell cycle progression. These findings highlight the need for further exploration of its mechanism of action.

Biochemical Research

The unique structure allows for interactions with various enzymes and receptors within biological systems. This makes it a valuable tool in biochemical assays and drug design.

Case Study: Enzyme Interaction Studies

Recent experiments have focused on the interaction between this compound and specific kinases involved in signal transduction pathways. The results suggest that it could serve as a lead compound for developing kinase inhibitors.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
3-Cyclopentene-1,2-diolAntiviral
Derivative AAnticancer
Derivative BEnzyme Inhibition

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table summarizes key structural and functional differences:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Biological Activity
Target Compound 138571-54-7 C₁₂H₁₅N₅O₃ 277.28 (1R)-1-hydroxypropyl, adenine Potential antiviral/anticancer
Aristeromycin 19186-33-5 C₁₁H₁₅N₅O₃ 265.27 Hydroxymethyl, adenine Antiviral (SAHase inhibition)
6-Chloroneplanocin 1639974-72-3 C₁₁H₁₁ClN₄O₃ 282.68 6-chloro adenine, hydroxymethyl Enhanced metabolic stability
3-Deazaneplanocin A (DZNep) 102052-95-9 C₁₂H₁₄N₄O₃ 262.26 Ethyl, imidazo[4,5-c]pyridine Histone methyltransferase inhibition
Cyclopentanemethanol analog 220285-03-0 C₁₁H₁₅N₅O 233.27 Cyclopentane, methanol substituent Undisclosed

Key Comparative Insights

Stereochemistry and Bioactivity
  • The (1S,2R,5R) configuration in the target compound contrasts with Aristeromycin ’s (1R,2S,3R,5R) configuration . This difference likely alters binding to SAHase, as stereochemistry governs enzyme-substrate recognition.
  • 6-Chloroneplanocin replaces the adenine amino group with chlorine, enhancing resistance to deamination and prolonging half-life .
Substituent Effects
  • DZNep ’s imidazo[4,5-c]pyridine moiety shifts its mechanism toward epigenetic regulation (EZH2 inhibition) rather than nucleoside mimicry .
Cyclopentene vs. Cyclopentane Core
  • The cyclopentene ring in the target compound introduces rigidity compared to cyclopentane analogs (e.g., Cyclopentanemethanol analog, CAS 220285-03-0). This rigidity may enhance binding affinity to target enzymes .

Vorbereitungsmethoden

Table 1: Key Reaction Conditions for Cyclopentene Diol Synthesis

StepConditionsYieldCatalyst System
Epoxidation35–45°C, 4–6 h, H₂O₂95.3%Fe-Cu (49:8), KCl
Hydrolysis70–90°C, 80–110 h, H₂O88.9%Solid proton acid

Table 2: Enzymatic Resolution Parameters

ParameterOptimal RangeOutcome
Temperature10–80°C98% ee
pH4–999% selectivity
Enzyme Loading2–5 wt%85% conversion

Table 3: Purine Coupling Efficiency

ConditionValuePurity Post-HPLC
Reaction Temp60–80°C92%
Ammoniation Time12–24 h99%

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for structural characterization of this compound?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY) to resolve stereochemical assignments, particularly for the cyclopentene-diol backbone and purine moiety. High-resolution mass spectrometry (HRMS) and X-ray crystallography can validate molecular weight and absolute configuration .
  • Key Data :

TechniqueApplicationReference
NMRStereochemical confirmation of (1S,2R,5R) configuration
HRMSVerify molecular formula (C12H15N5O3; MW 277.28)

Q. How can researchers ensure stability during storage and handling?

  • Methodology : Store at -20°C under inert gas (e.g., argon) to prevent oxidation of the hydroxyl and amine groups. Monitor degradation via HPLC with UV detection (λ = 260 nm for purine absorption). Stability studies should include accelerated aging under varying pH and temperature .
  • Protocol :

  • Storage : Lyophilized form in amber vials with desiccants.
  • Stability Testing : Compare retention times and purity over 30 days at 4°C, 25°C, and 40°C .

Q. What synthetic routes are reported for this compound?

  • Methodology : Stereoselective synthesis via Mitsunobu reaction for diol formation, followed by nucleophilic substitution to introduce the purine group. Chiral auxiliaries or enzymatic resolution may be required to achieve the (1R)-hydroxypropyl stereocenter .
  • Key Step : Purine coupling under Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) with appropriate protecting groups .

Advanced Research Questions

Q. How can computational modeling predict interactions of this compound with biological targets?

  • Methodology : Use density functional theory (DFT) to optimize geometry and molecular docking (e.g., AutoDock Vina) to simulate binding to adenosine receptors or enzymes. Validate with in vitro assays (e.g., fluorescence polarization for binding affinity) .
  • Data Integration :

ParameterValue (DFT)Experimental Validation
ΔG (kcal/mol)-8.2 ± 0.3SPR (KD = 12 nM)
Reference: Hypothetical docking results vs. surface plasmon resonance (SPR) data .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodology : Conduct meta-analysis of published IC50/EC50 values, focusing on assay conditions (e.g., buffer pH, cell lines). Reproduce experiments with standardized protocols (e.g., ATP competition assays for kinase inhibition) .
  • Case Study : Discrepancies in IC50 (10 nM vs. 1 µM) may arise from differential protein expression levels in HEK293 vs. CHO cells. Validate via Western blotting or qPCR .

Q. How does the stereochemistry influence metabolic stability in vivo?

  • Methodology : Compare pharmacokinetic profiles of (1S,2R,5R) vs. its enantiomer using LC-MS/MS in rodent plasma. Focus on hydroxylation and glucuronidation pathways via liver microsome assays .
  • Key Metrics :

Parameter(1S,2R,5R)Enantiomer
t1/2 (hr)4.2 ± 0.51.8 ± 0.3
CL (mL/min/kg)15.642.1
Reference: Hypothetical rodent PK data .

Methodological Design Considerations

Q. What factorial design approaches optimize reaction yields during synthesis?

  • Methodology : Apply a 2^k factorial design to test variables: temperature (25°C vs. 60°C), catalyst loading (5% vs. 10%), and solvent polarity (THF vs. DMF). Analyze via ANOVA to identify significant factors .
  • Example Design :

RunTempCatalystSolventYield (%)
125°C5%THF62
260°C10%DMF88
Reference: Hypothetical optimization results .

Q. How can AI-driven platforms enhance experimental workflows for derivatives of this compound?

  • Methodology : Implement machine learning (e.g., random forest regression) to predict solubility or toxicity of derivatives. Train models on datasets like ChEMBL or PubChem, validated with in-house ADMETox assays .
  • AI Pipeline :

  • Input : Molecular descriptors (logP, polar surface area).
  • Output : Predicted hepatic clearance (CLhep) with ±15% error margin .

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